oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate
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Overview
Description
Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate is a complex organic compound featuring a combination of oxolane and pyrrolidine rings. These structures are known for their significance in medicinal chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate typically involves the formation of the oxolane and pyrrolidine rings followed by their coupling through a carbamate linkage. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives .
Scientific Research Applications
Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and molecules containing oxolane and pyrrolidine rings, such as:
- Oxolan-3-ylmethyl N-(3-pyrrolidin-1-yl)propylcarbamate
- Oxolan-3-yl N-(3-pyrrolidin-1-yl)butylcarbamate
- Oxolan-3-yl N-(3-pyrrolidin-1-yl)pentylcarbamate
Uniqueness
Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate is unique due to its specific combination of oxolane and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-14(20-11-3-7-18-9-11)15-12-4-8-19-10-13(12)16-5-1-2-6-16/h11-13H,1-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHHQQHZNEMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCCC2NC(=O)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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